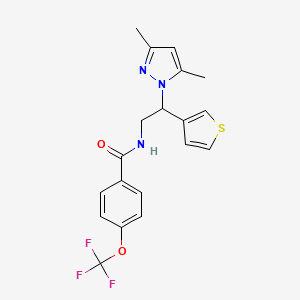

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

This compound is a benzamide derivative featuring a pyrazole-thiophene-ethyl backbone. Key structural elements include:

- 3,5-dimethylpyrazole: A heterocyclic moiety known for its role in modulating receptor binding and metabolic stability.

- Thiophen-3-yl group: A sulfur-containing aromatic ring that enhances lipophilicity and influences electronic properties.

This molecule is hypothesized to exhibit pharmacological activity in neurological or inflammatory pathways due to its structural resemblance to kinase inhibitors or GPCR ligands.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2S/c1-12-9-13(2)25(24-12)17(15-7-8-28-11-15)10-23-18(26)14-3-5-16(6-4-14)27-19(20,21)22/h3-9,11,17H,10H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIGCAINPSYOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring can be formed through a condensation reaction with hydrazine.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential bioactive properties , making it a candidate for therapeutic applications. Research has indicated that derivatives of similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds related to the pyrazole and thiophene structures have shown submicromolar activity against cancer cells, indicating their potential as anticancer agents .

Antimicrobial Properties

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide has been studied for its antimicrobial effects . Pyrazolone derivatives are known for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. The introduction of specific substituents can enhance these effects, making this compound a valuable candidate for developing new antimicrobial agents .

Anti-inflammatory Applications

Research indicates that compounds with similar structures possess anti-inflammatory properties . This makes them potential candidates for treating inflammatory diseases. The mechanisms of action often involve the modulation of inflammatory pathways, suggesting that this compound could be explored further in this context .

Structure-Activity Relationship Studies

The unique combination of functional groups in this compound allows for extensive structure-activity relationship (SAR) studies. Understanding how variations in structure affect biological activity can lead to the development of more potent derivatives tailored for specific therapeutic targets .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | < 10 | mTORC1 inhibition |

| Related Pyrazolone Derivative | Anticancer | 5.13 | Induces apoptosis |

| 5-Fluorouracil | Anticancer | 8.34 | Inhibits RNA synthesis |

Case Study 1: Anticancer Activity

A study focusing on the antiproliferative effects of pyrazole derivatives demonstrated that certain compounds exhibited significant activity against the MIA PaCa-2 pancreatic cancer cell line. The mechanism involved inhibition of mTORC1 activity and modulation of autophagy pathways, suggesting that this compound could similarly impact these pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial potential of pyrazolone derivatives against various bacterial strains. The study found that modifying the substituents on the pyrazole ring significantly enhanced antibacterial activity, indicating that this compound could be optimized for better efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The pyrazole and thiophene rings can engage in π-π stacking interactions, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analog: N-{2-[3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide (V025-8110)

Key Differences and Implications

Functional Implications

- Receptor Binding: The thiophene moiety in the target compound may improve interactions with sulfur-rich binding pockets (e.g., cysteine residues in kinases), whereas V025-8110’s chloro and methoxy substituents could enhance π-π stacking with aromatic amino acids .

- Metabolic Stability : The 3,5-dimethylpyrazole in the target compound likely reduces oxidative metabolism compared to V025-8110’s dihydro-pyrazole, which is prone to ring-opening reactions.

- Solubility : The trifluoromethoxy group in the target compound offers slightly better aqueous solubility than V025-8110’s trifluoromethyl group due to reduced hydrophobicity.

Broader Comparison with Pyrazole-Benzamide Derivatives

- Electron-Withdrawing Groups : Compounds with 4-(trifluoromethoxy)benzamide (e.g., the target) generally exhibit balanced lipophilicity and metabolic resistance, whereas those with 4-(trifluoromethyl) (e.g., V025-8110) show stronger target affinity but higher plasma protein binding .

- Heterocyclic Diversity : Thiophene-containing analogs (like the target) often demonstrate superior CNS penetration compared to purely phenyl-substituted derivatives, making them candidates for neurotherapeutic applications.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

- A pyrazole ring,

- A thiophene moiety,

- A benzamide backbone with a trifluoromethoxy substituent.

This unique combination contributes to its biological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to the pyrazole and thiophene structures. For instance, derivatives of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides exhibited submicromolar antiproliferative activity against various cancer cell lines, including MIA PaCa-2 cells. These compounds were shown to inhibit mTORC1 activity and modulate autophagy pathways, suggesting potential as anticancer agents .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 22 | 10 | MIA PaCa-2 | mTORC1 inhibition |

| Compound 23 | Submicromolar | MIA PaCa-2 | Autophagy modulation |

| N-(4-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | <0.5 | Various cancer lines | Disruption of autophagic flux |

The mechanisms by which this compound exerts its biological effects include:

- mTORC1 Inhibition : This pathway is crucial for cell growth and proliferation. Inhibition leads to reduced cell growth in nutrient-rich conditions and increased autophagy under starvation conditions.

- Autophagy Modulation : The compound appears to enhance basal autophagy while impairing the autophagic flux under stress conditions, which can selectively target cancer cells in a nutrient-deficient environment .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole and thiophene rings significantly influence biological activity. For example:

- The presence of trifluoromethoxy groups enhances lipophilicity and bioavailability.

- Variations in the benzamide structure can lead to changes in potency against specific cancer cell lines.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Trifluoromethoxy group | Increased potency and solubility |

| Pyrazole ring substitutions | Altered mTORC1 inhibition efficacy |

| Thiophene variations | Enhanced selectivity for cancer cells |

Case Studies

In one study focused on similar compounds, researchers observed that specific derivatives showed promising results in inhibiting tumor growth in vivo. The findings suggested that these compounds could be developed into effective therapeutic agents against pancreatic ductal adenocarcinoma (PDAC), a notoriously aggressive cancer type .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : The synthesis can be optimized by selecting appropriate solvents (e.g., DMF for solubility or ethanol for cost-effectiveness), adjusting reaction conditions (e.g., reflux temperature, stirring duration), and using bases like K₂CO₃ to facilitate nucleophilic substitutions. Purification via column chromatography or recrystallization from methanol/ethanol enhances purity. For example, K₂CO₃ in DMF at room temperature was effective in analogous pyrazole-thiol alkylation reactions . Similarly, purification by recrystallization from methanol is a validated method for benzamide derivatives .

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying proton environments and substituent positions. Mass spectrometry (HRMS) confirms molecular weight. For definitive structural elucidation, single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution of the crystal lattice, as demonstrated in studies of structurally complex thiadiazole-triazine hybrids .

Q. What is the rationale for incorporating the trifluoromethoxy group in the benzamide moiety?

- Methodological Answer : The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability, which are critical for bioavailability in drug candidates. Its electron-withdrawing nature also influences electronic properties of the benzamide ring, potentially modulating binding interactions. While direct evidence for this compound is limited, analogous syntheses of trifluoromethyl-substituted benzamides (e.g., via benzoyl chloride intermediates) highlight the group’s synthetic accessibility .

Advanced Research Questions

Q. How can computational docking studies predict biological targets and binding affinity?

- Methodological Answer : Molecular docking tools (e.g., AutoDock Vina, Schrödinger Suite) can model interactions between the compound and target proteins (e.g., enzymes, receptors). Density Functional Theory (DFT) calculations optimize geometry and electronic properties, while molecular dynamics simulations assess stability of ligand-protein complexes. For example, docking studies on pyrazolyl-thiophene derivatives identified key hydrogen bonds and hydrophobic interactions with active sites .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying pyrazole and thiophene substituents?

- Methodological Answer : SAR analysis involves synthesizing analogs with systematic substitutions (e.g., varying alkyl groups on pyrazole or replacing thiophene with other heterocycles). Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational models to correlate structural changes with activity. Evidence from hydrazine-mediated pyrazole-thiophene syntheses and triazole derivatives provides a framework for designing analogs.

Q. How should researchers address contradictions between in vitro bioassay results and computational predictions?

- Methodological Answer : Re-evaluate assay conditions (e.g., buffer pH, incubation time) to rule out experimental artifacts. Validate computational models using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). If discrepancies persist, explore off-target effects or metabolite interference. Cross-referencing with crystallographic data (e.g., SC-XRD ) ensures structural accuracy in simulations.

Q. What steps should be taken if discrepancies arise between NMR and X-ray crystallography results?

- Methodological Answer : Prioritize X-ray data as the gold standard for solid-state structure determination. Re-examine NMR sample purity (e.g., via HPLC) and consider dynamic effects (e.g., tautomerism) in solution. For ambiguous peaks, use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals. SC-XRD studies of similar compounds resolved such issues by confirming rigid conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.